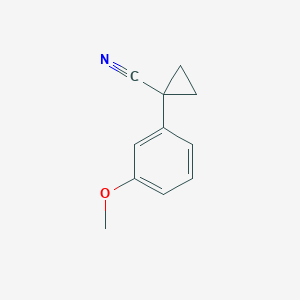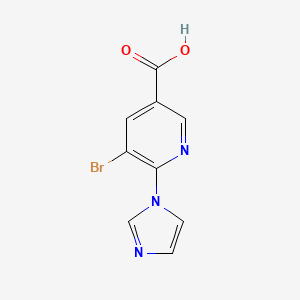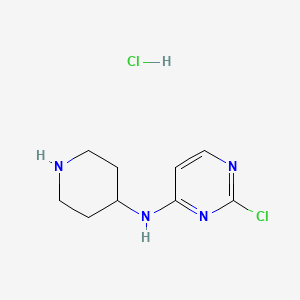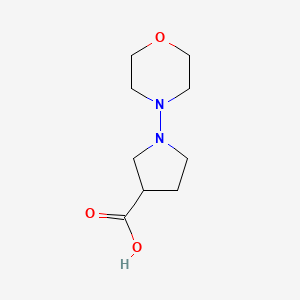![molecular formula C11H17N3O3 B1391721 5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester CAS No. 1229624-75-2](/img/structure/B1391721.png)
5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester
Vue d'ensemble
Description
The compound “5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . They are also known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods. One common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. They can undergo various reactions due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, the compound “3,5-Dimethyl-4H-1,2,4-triazole” is a solid with a melting point of 142-146 °C (exp) .Applications De Recherche Scientifique
Synthesis and Chemical Transformations : Prokopenko et al. (2010) described the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their transformation into functional derivatives. These compounds were used for further transformations, indicating a role in synthetic chemistry for complex molecules development (Prokopenko et al., 2010).
Heterocyclic Compound Synthesis : Surikova et al. (2010) demonstrated the synthesis of compounds involving the reaction of enamino keto esters with nucleophiles, leading to heterocyclization. This research indicates the potential of similar chemical structures in creating diverse heterocyclic compounds (Surikova et al., 2010).
Biologically Active Substances : Odyntsova (2017) focused on esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which exhibit high biological activity. This indicates the potential of similar triazole derivatives in medicinal chemistry (Odyntsova, 2017).
Antifungal and Antibacterial Agents : Ünver et al. (2010) synthesized new triazol compounds with potential antifungal and antibacterial properties. This research shows the possible application of similar compounds in developing new antimicrobial agents (Ünver et al., 2010).
Chemotherapeutic Applications : Pellei et al. (2023) explored silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting TrxR, relevant for small-cell lung carcinoma (SCLC) management. This highlights the potential of similar compounds in targeted cancer therapies (Pellei et al., 2023).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole ring have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets , which could potentially lead to changes in the target’s function or activity.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
1,2,4-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.
Action Environment
It is known that various internal and external factors can influence the action of a compound .
Analyse Biochimique
Biochemical Properties
5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring in its structure allows it to bind to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as alpha-amylase and alpha-glucosidase, which are crucial for carbohydrate metabolism . These interactions can lead to the modulation of enzyme activity, thereby influencing metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, its interaction with metabolic enzymes can alter cellular metabolism, affecting the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in its structure allows it to form stable complexes with enzymes and proteins, potentially inhibiting their activity or altering their function . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and influence metabolic processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as alpha-amylase and alpha-glucosidase . These interactions can influence the breakdown and utilization of carbohydrates, affecting overall metabolic flux and metabolite levels within the cell. Additionally, this compound may interact with other metabolic enzymes, further modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity. These localization patterns are essential for understanding the precise mechanisms through which this compound influences cellular processes.
Propriétés
IUPAC Name |
methyl 5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(5-10(15)6-11(16)17-4)14-9(3)12-8(2)13-14/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIQULFDZMUHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




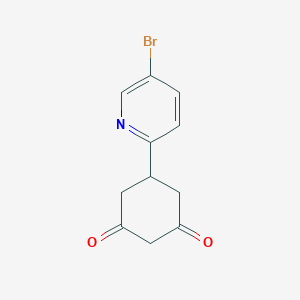

![3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1391645.png)
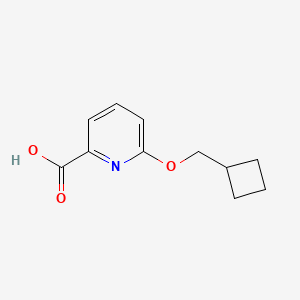

![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
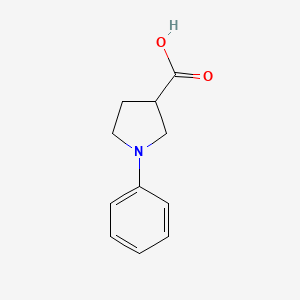
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)
